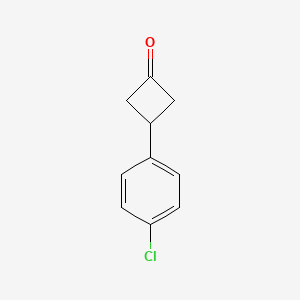

3-(4-Chlorophenyl)cyclobutanone

Description

Overview of Strained Carbocyclic Systems in Organic Chemistry

Carbocyclic systems, or rings of carbon atoms, are fundamental structures in organic chemistry. When these rings are small, such as in cyclopropane (B1198618) and cyclobutane (B1203170), they exhibit significant ring strain due to deviations from ideal bond angles and eclipsing interactions between hydrogen atoms. nih.gov This inherent strain makes small rings more reactive than their larger, more stable counterparts. synthon-chemicals.com The high reactivity of these strained systems is not a drawback but rather a feature that organic chemists can exploit for various synthetic transformations. nih.govnih.gov The energy stored in the strained ring can be released during reactions, providing a thermodynamic driving force for processes like ring-opening, ring-expansion, and rearrangements. nih.govresearchgate.netresearchgate.net This unique reactivity has made strained carbocycles, including cyclobutanes, valuable intermediates in the construction of complex molecular architectures. rsc.orgrsc.org

Importance of Cyclobutanone (B123998) Derivatives in Advanced Synthetic Strategies

Cyclobutanone and its derivatives are particularly important in advanced synthetic strategies. luc.edu The presence of the carbonyl group provides a reactive site for a wide array of chemical transformations, while the strained four-membered ring imparts unique reactivity. nih.gov Cyclobutanones can undergo reactions such as Baeyer-Villiger oxidation to form γ-lactones, thermal or photochemical [2+2] cycloadditions, and various ring-opening and rearrangement reactions. nih.govsmolecule.com These transformations allow for the stereocontrolled synthesis of a diverse range of acyclic and heterocyclic compounds. nih.gov Consequently, cyclobutanone derivatives serve as versatile building blocks in the total synthesis of natural products and the preparation of medicinally important molecules. nih.govbohrium.com

Research Context for 3-(4-Chlorophenyl)cyclobutanone within Substituted Cyclobutanone Frameworks

Within the diverse family of cyclobutanone derivatives, 3-substituted systems are of particular interest. The substituent at the 3-position can influence the reactivity of the cyclobutanone ring and can be carried through synthetic sequences to be incorporated into the final product. This compound is a specific example of such a substituted cyclobutanone. The presence of the 4-chlorophenyl group, an electron-withdrawing aromatic substituent, can affect the electronic properties of the cyclobutanone ring and its reactivity. Research into this compound and its analogs helps to elucidate the effects of substituents on the chemistry of strained ring systems and expands the toolbox of available building blocks for organic synthesis. researchgate.netmdpi.com The study of its synthesis, characterization, and reactions contributes to the broader understanding of how to manipulate and utilize these strained systems for the construction of more complex and functionally diverse molecules. nih.govbeilstein-journals.org

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)cyclobutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGIEYARHGBPSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152714-07-3 | |

| Record name | 3-(4-chlorophenyl)cyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Profile of 3 4 Chlorophenyl Cyclobutanone

Structural Features

This compound possesses a strained four-membered cyclobutane (B1203170) ring, which is central to its reactivity. synthon-chemicals.com A carbonyl group (C=O) is located at the 1-position of this ring, defining it as a ketone. Attached to the 3-position of the cyclobutane ring is a 4-chlorophenyl group. This substituent consists of a phenyl ring with a chlorine atom at the para position. The presence of both the strained ring and the functionalized aromatic group makes this molecule a versatile intermediate in organic synthesis.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and its suitability for various applications. While a comprehensive set of experimental data for this compound is not extensively published, some key properties can be inferred or are available from chemical suppliers.

Table 2: Physicochemical Properties of this compound

| Property | Value/Description |

| Appearance | Likely a solid at room temperature, possibly a pale yellow oil. uniovi.es |

| Boiling Point | A boiling point of 98 to 107 °C at 0.05 mbar has been reported for the related compound 2,2-dimethyl-3-(4-chlorophenyl)cyclobutanone. prepchem.com |

| Solubility | Expected to be soluble in common organic solvents like methylene (B1212753) chloride, ethanol (B145695), and ethyl acetate. uniovi.esprepchem.com |

Chemical Reactivity and Mechanistic Investigations of Cyclobutanones

Ring-Opening Reactions of Cyclobutanones

The relief of ring strain is a powerful thermodynamic driving force for the ring-opening reactions of cyclobutanones. illinois.edu These transformations can be initiated by various reagents, including transition metals and acids, leading to a diverse array of products.

Transition-metal catalysis is a cornerstone of modern organic synthesis, and its application to cyclobutanone (B123998) chemistry has enabled remarkable transformations. The cleavage of the C-C bond in cyclobutanones can be achieved using various transition metals, such as palladium, rhodium, nickel, and copper. illinois.edubohrium.com The mechanism often involves either an oxidative addition of the metal into a C-C bond or a β-carbon elimination from a metal alkoxide intermediate. illinois.edu

For 3-arylcyclobutanones like 3-(4-Chlorophenyl)cyclobutanone, rhodium-catalyzed reactions with arylboronic acids lead to ring-opened products. researchgate.net Similarly, palladium catalysis has been employed for the skeletal rearrangement of 3-arylcyclobutanones into 1-indanones. bohrium.com Copper-catalyzed reactions of cyclobutanone oxime esters with amines, proceeding via C-C bond cleavage, provide a route to cyanoalkylated amines. sci-hub.se In one study, 3-(4-chlorophenyl)-4-(phenylamino)butanenitrile was synthesized from the corresponding cyclobutanone oxime ester. sci-hub.se The choice of metal and ligands can be crucial, sometimes leading to different reaction pathways and products from the same starting material. illinois.edu For instance, the reaction of 3-(o-styryl)cyclobutanone yields different benzobicyclo-octenone structures depending on whether a rhodium or nickel catalyst is used. illinois.edu

| Catalyst System | Substrate Type | Product Type | Reference(s) |

| Rh(I)/diphosphine | 3-Arylcyclobutanones | Ring-opened ketones | researchgate.net |

| Pd/Ligand | 3-Arylcyclobutanones | 1-Indanones | bohrium.com |

| Cu(OTf)₂ | Cyclobutanone Oxime Esters | Cyanoalkylated Amines | sci-hub.se |

| Ni(cod)₂/P(c-Hex)₃ | 3-(o-Styryl)cyclobutanone | Benzobicyclo[2.2.2]octenone | illinois.edu |

| [Rh(nbd)dppp]PF₆ | 3-(o-Styryl)cyclobutanone | Benzobicyclo[3.2.1]octenone | illinois.edu |

The intermediates generated from the ring-opening of cyclobutanones can be trapped in cascade or domino reactions, allowing for the rapid construction of complex molecular scaffolds. auctoresonline.org These sequential reactions, where the first transformation triggers subsequent bond-forming events, are highly efficient. A Lewis acid-promoted Michael addition of azadienes to cyclobutanamines initiates a ring-expansion cascade to form nitrogen-containing eight-membered rings. bohrium.com

Similarly, Brønsted acid-catalyzed reactions of 3-ethoxy cyclobutanones with naphthols proceed through a cascade involving ring-opening, enolization, ethanol (B145695) elimination, and subsequent double cyclization to yield 2,8-dioxabicyclo[3.3.1]nonane derivatives. auctoresonline.orgresearchgate.net Copper-mediated radical-induced ring-opening of cyclobutanone oxime esters can also initiate a relay cascade carboannulation reaction, for example with acs.orgfullerene to create fused cyclopentanes. researchgate.net These examples highlight how the initial C-C bond cleavage of the strained ring can set off a series of predictable and synthetically useful transformations.

Both Lewis and Brønsted acids can catalyze the ring-opening of cyclobutanones. organic-chemistry.org Lewis acids, such as scandium(III) triflate (Sc(OTf)₃), can activate the carbonyl group, facilitating ring expansion. For example, the reaction of arylcyclobutanones with trimethylsilyldiazomethane (B103560) in the presence of Sc(OTf)₃ leads to cyclopentanone-derived enolsilanes. vub.ac.be The choice of Lewis acid can be critical; using a different scandium catalyst, Sc(hfac)₃, with the same substrates results in the formation of β-ketosilanes instead. vub.ac.be

An interesting Lewis acid-catalyzed synergistic cleavage of both C2-C3 bonds in 3-arylcyclobutanones has been reported, which, with the participation of water, yields aryl alkyl ketones under mild conditions. organic-chemistry.org Brønsted acids are also effective, as seen in the cascade reactions of 3-ethoxy cyclobutanones to form bicyclic ketals. auctoresonline.orgresearchgate.net These acid-catalyzed processes demonstrate the utility of the cyclobutanone moiety as a latent reactive species, prone to skeletal rearrangements upon activation. researchgate.net

Reactions at the Carbonyl Moiety of Cyclobutanones

While ring-opening reactions are a hallmark of cyclobutanone chemistry, the carbonyl group itself undergoes a range of classical transformations, most notably nucleophilic additions. fiveable.mesavemyexams.com

The carbonyl carbon in cyclobutanones is electrophilic and susceptible to attack by nucleophiles. acs.org A prominent example is the hydride reduction to form cyclobutanols. Studies on the hydride reduction of 3-substituted cyclobutanones have shown a high degree of stereoselectivity, predominantly yielding the cis-alcohol isomer (>90%). fiveable.menih.govrsc.org This selectivity is robust and largely independent of the steric bulk of the hydride reagent. fiveable.me The preference for the hydride to attack from the anti-face (relative to the substituent) is driven primarily by the minimization of torsional strain in the transition state, consistent with the Felkin-Ahn model. fiveable.menih.govrsc.org Lowering the reaction temperature or using a less polar solvent can further enhance this pronounced cis-selectivity. fiveable.menih.gov

| 3-Substituent | Reducing Agent | Solvent | Temp (°C) | cis:trans Ratio | Reference(s) |

| Phenyl | NaBH₄ | MeOH | 0 | 94:6 | fiveable.me |

| Phenyl | NaBH₄ | THF | 0 | 97:3 | fiveable.me |

| Phenyl | LiAlH₄ | THF | 0 | 96:4 | fiveable.me |

| Phenyl | L-Selectride® | THF | -78 | 98:2 | fiveable.me |

| Benzyloxy | NaBH₄ | MeOH | 0 | >99:1 | fiveable.me |

Aldol (B89426) reactions, another fundamental class of nucleophilic additions, have also been explored with 3-substituted cyclobutanones. vanderbilt.edu The reaction of the enolate of 3-phenylcyclobutanone (B1345705) with various aromatic aldehydes, including 4-chlorobenzaldehyde, proceeds to give the corresponding β-hydroxy ketone adducts. These reactions can also exhibit high diastereoselectivity. vanderbilt.edu The formation of an enolate from a cyclobutanone and its subsequent reaction with an electrophile is a key step in building more complex carbon skeletons while retaining the four-membered ring. vub.be

Substituents on the cyclobutane (B1203170) ring significantly influence the reactivity of the carbonyl group. fiveable.melibretexts.org A substituent at the 3-position, such as the 4-chlorophenyl group, can exert its influence through both steric and electronic effects.

In nucleophilic additions like hydride reductions, the 3-aryl group plays a crucial role in directing the incoming nucleophile. libretexts.org The high cis-selectivity observed is attributed to torsional strain effects, where the approach of the hydride from the face syn to the aryl group would lead to greater steric repulsion in the transition state. fiveable.menih.gov

The electronic nature of the substituent also matters. The 4-chlorophenyl group is electron-withdrawing due to the inductive effect of the chlorine atom, although this is somewhat offset by resonance donation. This electronic character can influence the electrophilicity of the carbonyl carbon. nih.gov While aldehydes are generally more reactive than ketones due to less steric hindrance and a less stabilized partial positive charge on the carbonyl carbon, the specific nature of substituents can modulate this reactivity. nih.gov In the context of the aldol reaction, the electron-withdrawing nature of the 4-chlorophenyl group on the aldehyde partner can enhance its electrophilicity, potentially favoring the addition reaction. vanderbilt.edu

Rearrangement Reactions Involving the Cyclobutane Core

The high ring strain in cyclobutanones makes them ideal substrates for a range of rearrangement reactions that lead to more stable, larger ring systems or other structurally diverse products. These transformations are often highly favorable due to the release of this inherent strain. nih.gov

Key rearrangement reactions include:

Ring Expansion: This is a particularly common pathway for cyclobutanones.

Baeyer-Villiger Oxidation: This reaction converts cyclobutanones into γ-butyrolactones using peracids or other oxidants like Oxone. beilstein-journals.orgnih.gov The reaction proceeds via a Criegee intermediate, and its mechanism has been studied theoretically. beilstein-journals.org For instance, the fungus E. echinulata can perform an asymmetric Baeyer-Villiger reaction on a cyclobutanone, yielding a chiral lactone that can be used in further synthesis. nih.gov The Baeyer-Villiger oxidation of 3-(4′-chlorobenzyl)-cyclobutanone, a compound structurally similar to this compound, has been used as a key step in the enantioselective synthesis of (R)-(−)-baclofen. researchgate.net

Schmidt Reaction: This reaction uses hydrazoic acid or an alkyl azide (B81097) to convert cyclobutanones into β-lactams. An asymmetric variant developed by Aubé and co-workers utilizes a chiral azidopropanol and a Lewis acid like boron trifluoride, proceeding through an intramolecular trapping of an oxocarbenium ion. nih.gov

Tiffeneau-Demjanov Rearrangement: Diazoalkanes, often in the presence of a Lewis acid like antimony(V) chloride, can be used to achieve a one-carbon ring expansion of cyclobutanones to cyclopentanones. nih.govugent.be

Transition-Metal-Catalyzed Rearrangements: Rhodium(I) catalysts can insert into the C-C bond adjacent to the carbonyl group, initiating a ring expansion. nih.govrsc.org This process, hypothesized to proceed via β-hydrogen elimination from an acyl metallacycle followed by re-insertion and reductive elimination, can convert cyclobutenones into cyclopentenones and benzocyclobutenones into 1-indanones. rsc.org

Radical Rearrangements: Free radical reactions can also induce ring expansion. These processes often rely on the selective β-scission of alkoxy radicals generated from the cyclization of carbon radicals onto the cyclobutanone carbonyl. researchgate.net

Other Rearrangements: Frongia and co-workers observed an interesting rearrangement when treating 3-chlorophenylcyclobutanone with a tetrazole catalyst and nitrosobenzene. Instead of the expected α-hydroxylation, the reaction produced a hydroxylactam through the collapse of a cyclobutanone iminium intermediate to form a bicyclic species that subsequently reassembled. nih.gov

Stereoselective Synthesis of Cyclobutanone Derivatives

The construction of the cyclobutanone core with a defined stereochemistry is a key objective in organic synthesis. This is often achieved through stereoselective chemical reactions, where one stereoisomer is formed in preference to others.

[2+2] cycloaddition reactions are a powerful tool for the synthesis of cyclobutane rings. The reaction of a ketene (B1206846) with an alkene can lead to the formation of a cyclobutanone. The diastereoselectivity of this reaction, which is the preferential formation of one diastereomer over another, can be controlled by the judicious choice of reactants and reaction conditions.

For instance, the cycloaddition of dichloroketene (B1203229) to cyclic alkenes has been shown to proceed with high diastereoselectivity. The stereochemical outcome is often dictated by the steric hindrance of the alkene, with the ketene approaching from the less hindered face. In the reaction with cis-cyclooctene, the cycloaddition of dichloroketene yields a single bicyclic cyclobutanone derivative with a cis-fused ring system.

The use of chiral auxiliaries attached to either the ketene or the alkene can also effectively control diastereoselectivity. These auxiliaries create a chiral environment that favors the formation of one diastereomer. For example, the cycloaddition of a ketene derived from a chiral acid to an achiral alkene can result in a high diastereomeric excess (d.e.) of one of the cyclobutanone products.

Research has also demonstrated that Lewis acids can influence the diastereoselectivity of [2+2] cycloadditions. In the reaction of ketenes with vinyl ethers, the presence of a Lewis acid can enhance the diastereoselectivity by coordinating to the reactants and influencing the transition state geometry.

Table 1: Diastereoselective [2+2] Cycloaddition Reactions for Cyclobutanone Synthesis

| Ketene Precursor | Alkene | Catalyst/Auxiliary | Diastereomeric Excess (d.e.) | Reference |

| Dichloroacetyl chloride | cis-Cyclooctene | Triethylamine | >95% | |

| Phenylacetyl chloride | (R)-Pantolactone acrylate | TiCl4 | 90% | |

| Benzyloxyketene | Ethyl vinyl ether | Yb(OTf)3 | 85% (trans) |

The synthesis of enantiomerically pure cyclobutanones is of significant interest, particularly for the development of chiral drugs. Enantioselective approaches aim to produce one enantiomer of a chiral molecule in excess over the other.

One successful strategy involves the use of chiral catalysts in [2+2] cycloaddition reactions. For example, the reaction of a ketene with an alkene in the presence of a chiral Lewis acid catalyst can lead to the formation of a cyclobutanone with high enantiomeric excess (e.e.). Copper(I) complexes with chiral bis(oxazoline) ligands have been shown to be effective catalysts for the enantioselective cycloaddition of ketenes to styrenes.

Another approach is the kinetic resolution of racemic cyclobutanones. This involves the use of a chiral reagent or catalyst that reacts at a different rate with each enantiomer of the racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched cyclobutanone. Lipases are often used for the enantioselective acetylation of racemic cyclobutanols, which can then be oxidized to the corresponding enantiomerically enriched cyclobutanones.

Furthermore, asymmetric synthesis starting from chiral precursors is a reliable method for obtaining enantiopure cyclobutanones. For instance, the cyclization of a chiral γ-hydroxy acid can yield an enantiomerically pure cyclobutanone.

Table 2: Enantioselective Synthesis of Cyclobutanones

| Reaction Type | Chiral Catalyst/Reagent | Substrates | Enantiomeric Excess (e.e.) | Reference |

| [2+2] Cycloaddition | Cu(I)-bis(oxazoline) | Phenylketene, Styrene | 92% | |

| Kinetic Resolution | Lipase PS | Racemic 3-phenylcyclobutanone | >99% (for remaining alcohol) | |

| Asymmetric Cyclization | (S)-Malic acid derived substrate | N/A | >98% |

Stereochemical Outcome of Reactions

The stereochemistry established during the formation of the cyclobutanone ring can influence the outcome of subsequent chemical transformations. Understanding and predicting the stereoselectivity of these reactions is crucial for the synthesis of complex target molecules.

The reduction of a substituted cyclobutanone to the corresponding cyclobutanol (B46151) can result in the formation of two diastereomeric alcohols. The stereochemical outcome of this reduction is highly dependent on the steric and electronic properties of the substituent on the cyclobutanone ring, as well as the nature of the hydride reducing agent.

For example, the reduction of 3-substituted cyclobutanones with sodium borohydride (B1222165) often proceeds with high stereoselectivity, favoring the formation of the trans-cyclobutanol. This is attributed to the steric hindrance of the substituent, which directs the approach of the hydride reagent from the opposite face of the ring. However, the use of bulkier reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), can lead to the preferential formation of the cis-cyclobutanol.

The presence of a chlorine atom at the 4-position of the phenyl ring in this compound can influence the electronic properties of the molecule, but the steric bulk of the 4-chlorophenyl group is the dominant factor in directing the stereochemical outcome of the hydride reduction.

Table 3: Stereoselectivity of Hydride Reduction of 3-Substituted Cyclobutanones

| Cyclobutanone | Reducing Agent | Major Diastereomer | Diastereomeric Ratio (trans:cis) | Reference |

| 3-Phenylcyclobutanone | NaBH4 | trans-3-Phenylcyclobutanol | 90:10 | |

| 3-Phenylcyclobutanone | L-Selectride® | cis-3-Phenylcyclobutanol | 15:85 | |

| This compound | NaBH4 | trans-3-(4-Chlorophenyl)cyclobutanol | 88:12 |

Chiral catalysts and auxiliaries play a pivotal role in inducing stereochemistry in reactions of cyclobutanones. These chiral entities create a diastereomeric transition state that favors the formation of one stereoisomeric product.

In the enantioselective reduction of prochiral cyclobutanones, chiral catalysts can deliver the hydride to one face of the carbonyl group with high selectivity. For example, the use of a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, can lead to the formation of a single enantiomer of the cyclobutanol with high enantiomeric excess.

Chiral auxiliaries can also be employed to direct the stereochemical outcome of reactions. By temporarily attaching a chiral auxiliary to the cyclobutanone molecule, subsequent reactions can be directed to a specific face of the ring. After the desired transformation, the auxiliary can be removed, yielding an enantiomerically enriched product.

Absolute and Relative Stereochemistry Determination in Cyclobutanones

The unambiguous determination of the absolute and relative stereochemistry of cyclobutanone derivatives is essential for characterizing new compounds and for understanding the mechanisms of stereoselective reactions.

X-ray crystallography is the most definitive method for determining the absolute and relative stereochemistry of crystalline cyclobutanone derivatives. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of cyclobutanones in solution. The coupling constants between protons on the cyclobutane ring and the Nuclear Overhauser Effect (NOE) can provide information about the spatial proximity of different atoms, allowing for the assignment of relative stereochemistry. For example, a larger coupling constant between two vicinal protons generally indicates a cis relationship, while a smaller coupling constant suggests a trans relationship.

Chiroptical methods, such as circular dichroism (CD) spectroscopy, can be used to determine the absolute stereochemistry of chiral cyclobutanones. By comparing the experimental CD spectrum of a compound to the spectra of known standards or to spectra predicted by computational methods, the absolute configuration can be assigned.

Spectroscopic and Analytical Characterization

The structure and purity of 3-(4-Chlorophenyl)cyclobutanone are confirmed using a variety of spectroscopic techniques.

Table 3: Spectroscopic Data for this compound and Related Compounds

| Technique | Characteristic Signals |

| ¹H NMR | Signals corresponding to the protons on the cyclobutane (B1203170) ring and the aromatic protons of the 4-chlorophenyl group. For the related 2-(4-chlorobenzoyl)cyclobutan-1-one, multiplets are observed between δ 2.07-3.35 ppm for the cyclobutane protons and between δ 7.39-8.07 ppm for the aromatic protons. acs.org |

| ¹³C NMR | A signal for the carbonyl carbon is expected around 200 ppm. Signals for the carbons of the cyclobutane ring and the aromatic ring will also be present. For 2-(4-chlorobenzoyl)cyclobutan-1-one, the carbonyl carbon appears at δ 200.1 ppm. acs.org |

| IR Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretch in a cyclobutanone (B123998) is expected around 1785 cm⁻¹. The related 3-(3-bromophenyl)cyclobutanone shows a C=O stretch at 1785 cm⁻¹. uniovi.es |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, as well as fragmentation patterns characteristic of the structure. |

Chemical Reactivity and Transformation

Ring-Opening and Ring-Expansion Reactions

Due to the inherent ring strain, cyclobutanones are prone to ring-opening and ring-expansion reactions. nih.govresearchgate.net For example, under Baeyer-Villiger oxidation conditions, 3-substituted cyclobutanones can be converted to the corresponding γ-lactones. This reaction typically involves the use of a peroxy acid. The regioselectivity of the oxygen insertion is influenced by the nature of the substituent at the 3-position. Additionally, under certain conditions, cyclobutanones can undergo ring expansion to form cyclopentanones.

Reactions of the Carbonyl Group

The carbonyl group in this compound undergoes typical ketone reactions. It can be reduced to the corresponding alcohol, 3-(4-chlorophenyl)cyclobutanol, using reducing agents like sodium borohydride (B1222165). It can also react with Grignard reagents or organolithium compounds to form tertiary alcohols. The carbonyl group can also be converted to an oxime by reaction with hydroxylamine. biosynth.com This oxime can then be used in further transformations, such as the Beckmann rearrangement.

Transformations of the Chlorophenyl Moiety

The 4-chlorophenyl group can also undergo various transformations. The chlorine atom can be replaced via nucleophilic aromatic substitution under specific conditions, or it can participate in cross-coupling reactions, such as the Suzuki or Heck reaction, to form new carbon-carbon bonds. These reactions would allow for further functionalization of the molecule.

Computational and Theoretical Studies on Cyclobutanones

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent computational method employed to investigate the electronic structure and properties of molecules. vub.ac.beresearchgate.netresearchgate.netnih.govnih.gov It has proven particularly valuable in studying substituted cyclobutanones. vub.ac.beresearchgate.netresearchgate.netnih.govnih.gov

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For cyclobutanone (B123998), these calculations have been used to model its ground state and excited states. researchgate.netaip.org The geometry of cyclobutanone is planar, with a reactive C2-C3 bond length of approximately 1.355 Å. longdom.org The inherent strain in the four-membered ring makes the ketone carbonyl more electrophilic compared to less strained cyclic ketones. nih.gov

Computational studies have also explored the electronic structure of cyclobutanone and its derivatives. For instance, upon photoexcitation, cyclobutanone can undergo rapid electronic relaxation. aip.org Simulations have shown that after excitation to the S2 state, the molecule quickly transitions to the S1 state and then to the S0 ground state. aip.org

The presence of substituents on the cyclobutanone ring introduces different possible spatial arrangements, or conformations. Conformational analysis, the study of these different arrangements and their relative stabilities, is crucial for understanding the molecule's behavior. libretexts.orglasalle.edumaricopa.educhemistrysteps.com DFT calculations have been instrumental in analyzing the conformations of substituted cyclobutanones.

For 3-substituted cyclobutanones, such as 3-phenylcyclobutanone (B1345705), the substituent can adopt different orientations relative to the ring. vub.ac.be A computational study on 5-benzylimidazolidin-4-one derivatives, which share some structural similarities with substituted cyclobutanones, revealed the existence of multiple staggered and even eclipsed conformations around the benzylic C-C bond. ethz.ch The energy differences between these conformers were found to be small, suggesting relatively free rotation at ambient temperatures. ethz.ch

Table 1: Interaction Energies for Conformational Analysis

| Interaction | Energy (kJ/mol) |

|---|---|

| H-H eclipse | 4.0 lasalle.edu |

| CH3-H eclipse | 6.0 lasalle.edu |

| Br-H eclipse | 7.0 lasalle.edu |

| Br-CH3 gauche | 4.0 lasalle.edu |

This table provides general interaction energies used in conformational analysis and is not specific to 3-(4-Chlorophenyl)cyclobutanone.

Mechanistic Modeling and Transition State Analysis

Computational modeling is a powerful tool for mapping out the pathways of chemical reactions and identifying the high-energy transition states that control the reaction rate. researchgate.netresearchgate.netnih.govnih.gov

DFT calculations can be used to predict the reactivity of different sites in a molecule and the regioselectivity of a reaction, which is the preference for reaction at one site over another. For example, in the Diels-Alder reaction of substituted cyclobutenones, theoretical results indicated that the regioselectivity is controlled by the presence of a phenyl group on the diene system. longdom.org In another study on the intramolecular cycloaddition of cyclobutanone with allene (B1206475) catalyzed by nickel, electronic and geometric analysis revealed that the regio- and chemoselectivities are controlled by electronic effects. rsc.org

For reactions involving 2-hydroxycyclobutanones with thiols, quantum chemical DFT calculations helped to rationalize the different reactivity of 2-aryl- and 2-alkyl-substituted compounds. researchgate.netunica.it These calculations highlighted the migratory aptitude of the aromatic group in 2-aryl-2-hydroxy cyclobutanone derivatives. unica.it

A significant application of computational modeling is the elucidation of the stereochemical outcome of reactions, meaning the three-dimensional arrangement of the product molecules. researchgate.netresearchgate.netnih.govnih.gov DFT calculations have been successfully employed to rationalize and predict the stereoselectivity of hydride reductions of 3-substituted cyclobutanones. vub.ac.be These studies have shown that the computed cis:trans ratios of the resulting alcohols are in good agreement with experimental results. vub.ac.be

In the asymmetric formal [2+2] cycloadditions, computational studies have rationalized the stereochemical outcome through the analysis of transition state structures. mdpi.com Similarly, in the nickel-catalyzed intramolecular cycloaddition of cyclobutanone with allene, distortion/interaction analysis of the transition state revealed that the enantioselectivity originated predominantly from the lower distortion energy of the catalyst-ligand fragment. rsc.org For the stereospecific synthesis of cyclobutanes from pyrrolidines, DFT calculations unveiled a mechanism involving a stereoretentive and barrierless ring closure of a 1,4-biradical intermediate. acs.org

Strain Energy Calculations and Their Impact on Reactivity

The four-membered ring of cyclobutanone is significantly strained, which has a profound impact on its reactivity. springernature.com Computational methods can be used to quantify this strain energy.

The ring strain energy of cyclobutanone is considerably higher than that of larger cyclic ketones like cyclopentanone (B42830) and cyclohexanone. researchgate.net This high strain energy, estimated to be around 25 kcal/mol, contributes to the unusual reactivity of cyclobutanones. longdom.orgresearchgate.net The strain makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. nih.gov

In the Baeyer-Villiger reaction of 3-substituted cyclobutanones, the observed reactivity is partly attributed to the ring strain in the cyclobutanone starting material. nih.gov Similarly, in the rhodium-catalyzed C-C activation of cyclobutanones, the release of ring strain is a driving force for the reaction. acs.orgpku.edu.cn DFT computations on furan-fused cyclobutanones have shown that the favorable formation of these strained systems is attributed to the relatively lower angle strain of the key transition state. springernature.comnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Phenylcyclobutanone |

| 3-Benzyloxycyclobutanone |

| Cyclobutanone |

| Cyclohexanone |

| Cyclopentanone |

| 2-Hydroxycyclobutanone |

| 2-Aryl-2-hydroxycyclobutanone |

| 2-Alkyl-2-hydroxycyclobutanone |

| 5-Benzylimidazolidin-4-one |

| Cyclobutenone |

| Furan-fused cyclobutanone |

Non-Covalent Interaction (NCI) Analysis in Cyclobutanone Systems

Non-Covalent Interaction (NCI) analysis is a computational chemistry method used to visualize and understand weak, non-covalent interactions within and between molecules. wikipedia.orgjussieu.fr This technique is based on the electron density (ρ) and its derivative, the reduced density gradient (s). wikipedia.orggithub.io By plotting the reduced density gradient against the electron density, regions corresponding to different types of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, can be identified and visualized in three-dimensional space. wikipedia.orgjussieu.fracs.org The strength and nature of these interactions are typically distinguished by a color scale, providing a qualitative and semi-quantitative picture of the bonding landscape. wikipedia.orgscielo.org.mx

In the study of cyclobutanone systems, NCI analysis has proven to be a valuable tool for elucidating the subtle forces that govern molecular conformation, reactivity, and stereoselectivity. vub.ac.beresearchgate.net Due to the strained four-membered ring, the interplay of weak interactions can have significant and often counterintuitive effects on the molecule's behavior. vub.ac.be

Computational studies on the hydride reduction of 3-substituted cyclobutanones have employed NCI analysis to rationalize the high stereoselectivity observed in these reactions. vub.ac.be Experimentally, the reduction of these compounds predominantly yields the cis-alcohol, regardless of the steric bulk of the hydride reducing agent. vub.ac.be NCI analysis, combined with Density Functional Theory (DFT) calculations, revealed that torsional strain plays a more significant role than simple steric hindrance in determining the facial selectivity of the hydride attack. vub.ac.be The analysis helps to visualize the weak repulsive interactions that destabilize the transition state leading to the trans product, thus favoring the formation of the cis isomer. vub.ac.be

The table below presents experimental data on the reduction of various 3-substituted cyclobutanones, illustrating the consistent preference for the cis product.

| Substituent (at C3) | Reducing Agent | cis:trans Ratio |

|---|---|---|

| Methyl | LiAlH₄ | 94:6 |

| Methyl | L-Selectride® | >99:1 |

| tert-Butyl | LiAlH₄ | 98:2 |

| tert-Butyl | L-Selectride® | >99:1 |

| Phenyl | LiAlH₄ | 91:9 |

| Phenyl | L-Selectride® | 99:1 |

NCI analysis is not limited to studying stereoselectivity but is also applied to understand reaction mechanisms. For instance, in transition-metal-catalyzed reactions involving cyclobutanones, NCI plots can be used to visualize the interactions between the catalyst, substrate, and any ligands in key transition states. nih.gov These visualizations can reveal crucial attractive or repulsive interactions that dictate the reaction pathway and the formation of specific products, such as in the rhodium-catalyzed construction of furan-fused cyclobutanones. nih.gov

The types of interactions that can be identified using NCI analysis are summarized in the table below.

| Interaction Type | Typical NCI Plot Characteristics | Significance in Cyclobutanone Systems |

|---|---|---|

| Hydrogen Bonds | Strong, attractive interactions appearing as distinct, low-gradient spikes at low density. | Influences intermolecular association and interaction with protic solvents or reagents. |

| Van der Waals Interactions | Weaker, attractive interactions appearing as broader regions of low gradient at very low density. | Governs substrate-catalyst binding and influences conformational preferences. researchgate.net |

| Steric Clashes | Repulsive interactions appearing as spikes at low density but with a different sign for the second Hessian eigenvalue. | Key to understanding facial selectivity and steric hindrance in reactions involving the strained ring. vub.ac.be |

| π-π Stacking | Occurs between aromatic rings, visualized as extended, flat surfaces of interaction. | Relevant for aryl-substituted cyclobutanones, influencing crystal packing and intermolecular interactions. mdpi.com |

Advanced Applications of Cyclobutanone Derivatives in Chemical and Biological Research

Cyclobutanones as Versatile Synthetic Building Blocks

The utility of cyclobutanone (B123998) derivatives, particularly those bearing an aryl substituent like 3-(4-chlorophenyl)cyclobutanone, extends to the sophisticated realms of total synthesis and diversity-oriented synthesis. These applications leverage the cyclobutane (B1203170) core as a versatile scaffold that can be elaborated into more complex structures.

In Total Synthesis of Complex Natural Products and Bioactive Molecules

Cyclobutane derivatives are pivotal intermediates in the synthesis of a variety of natural products and bioactive molecules. rsc.orgkib.ac.cn Their utility is prominently showcased in the enantioselective synthesis of (R)-(-)-baclofen, a muscle relaxant and antispastic agent. A key step in one of the synthetic strategies for (R)-baclofen involves the microbiologically mediated Baeyer-Villiger oxidation of the prochiral 3-(4'-chlorobenzyl)cyclobutanone. lookchem.comresearchgate.netresearchgate.net This chemoenzymatic approach yields an optically pure lactone, which is then converted through a series of chemical transformations into the final (R)-(-)-baclofen molecule. lookchem.comresearchgate.net

This synthesis highlights how a substituted cyclobutanone, structurally very similar to this compound, can be a critical precursor for establishing the stereochemistry and core structure of a pharmaceutically important molecule. The successful application of a chlorophenyl-substituted cyclobutanone in this context underscores the potential of these building blocks in accessing complex, biologically active targets. Furthermore, strategies involving cyclobutanone α-arylation followed by ring expansion have been developed to access α-tetralones, which are core structures in some natural products. sfu.ca

Diversity-Oriented Synthesis Utilizing Cyclobutanone Scaffolds

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at creating collections of structurally diverse small molecules for high-throughput screening and drug discovery. rsc.org This approach often involves "folding" linear starting materials into complex polycyclic frameworks or using branching pathways to generate a wide array of molecular skeletons from a common intermediate. rsc.orgcam.ac.uk The goal is to populate chemical space with novel and diverse scaffolds, including those reminiscent of natural alkaloids. beilstein-journals.orgmskcc.orgrsc.org

While direct examples of this compound in a published DOS library are not prominent, its structure is well-suited for such synthetic endeavors. A cyclobutanone scaffold offers multiple points for diversification:

The ketone functionality can be transformed into a variety of other groups (e.g., alcohols, oximes, imines) or used in carbon-carbon bond-forming reactions.

The 4-chlorophenyl group can be modified through cross-coupling reactions.

The cyclobutane ring itself can undergo ring-expansion or ring-opening reactions to generate larger or acyclic scaffolds. acs.org

For instance, in the synthesis of alkaloid-like libraries, simple building blocks are iteratively coupled and then subjected to cascade reactions, such as metathesis, to rapidly generate skeletal diversity. cam.ac.ukbeilstein-journals.org A molecule like this compound could serve as a valuable building block in such a sequence, contributing its unique four-membered ring and substituted aryl moiety to the final library of compounds. The development of enzymatic methods to produce chiral cyclopropane (B1198618) building blocks, which can then be derivatized, further illustrates how simple, derivatizable rings are key in DOS. nih.govnih.gov

Applications in Medicinal Chemistry Research

The unique structural and electronic properties of cyclobutanone derivatives make them attractive scaffolds in medicinal chemistry. The conformational rigidity and the electrophilic nature of the strained ketone are key features that have been exploited in the design of enzyme inhibitors and other potential therapeutic agents. bohrium.comluc.edu

Cyclobutanone-Based Enzyme Inhibitors (e.g., Proteases, DapE, Helicase)

The strained four-membered ring of cyclobutanone makes its carbonyl group more electrophilic compared to acyclic or larger ring ketones. luc.eduacs.org This enhanced reactivity makes cyclobutanones effective mimics of the tetrahedral transition states of reactions catalyzed by hydrolase enzymes. acs.org

A significant application of this principle is in the development of inhibitors for diaminopimelate desuccinylase (DapE), a bacterial enzyme that is a promising target for new antibiotics. mdpi.comluc.edu Researchers have designed and synthesized libraries of α-aminocyclobutanone amides and sulfonamides that show inhibitory activity against DapE in the micromolar range. mdpi.com In these potential inhibitors, the cyclobutanone hydrate (B1144303) is thought to bind to the dinuclear zinc center of the enzyme's active site. mdpi.comluc.edu While this compound itself was not part of this specific library, related derivatives like 3-chloro-N-(2-oxocyclobutyl)benzamide were synthesized and evaluated. mdpi.com

The general strategy involves preparing a protected 2-aminocyclobutanone synthon, which can then be coupled with various carboxylic acids or sulfonyl chlorides to rapidly generate a diverse library of potential inhibitors. luc.edumdpi.com This modular approach allows for the tuning of the inhibitor's properties to achieve better recognition by the target enzyme. luc.edu Similar cyclobutanone-based inhibitors have also been investigated for activity against serine proteases and viral helicases. luc.edu

Table 1: Examples of Synthesized Cyclobutanone-Based Enzyme Inhibitors

| Compound Name | Target Enzyme | Key Structural Feature | Reference |

| α-Aminocyclobutanone amides and sulfonamides | Diaminopimelate desuccinylase (DapE) | 2-Acylamino cyclobutanone | mdpi.com |

| 3-Chloro-N-(2-oxocyclobutyl)benzamide | Diaminopimelate desuccinylase (DapE) | Substituted benzamide (B126) linked to cyclobutanone | mdpi.com |

| Decanoylaminocyclobutanone | Metallo-γ-lactonase AiiA | N-acyl cyclobutanone | acs.org |

Design of Bioactive Cyclobutane-Fused Scaffolds (e.g., Tetrahydroquinolines)

Fusing a cyclobutane ring to other cyclic systems is a powerful strategy for creating conformationally constrained scaffolds with enhanced pharmacological properties. beilstein-journals.orgchemistryviews.org Tetrahydroquinolines (THQs) are a class of privileged scaffolds in medicinal chemistry, and the creation of cyclobutane-fused THQs has garnered significant interest. beilstein-journals.orgchemistryviews.org

Recent research has demonstrated the efficient synthesis of cyclobuta-fused tetrahydroquinolines and spirotetrahydroquinolines through domino reactions. beilstein-journals.orgchemistryviews.orgbeilstein-archives.org One notable method involves the copper-catalyzed reaction between anilines and cyclobutanone oxime under ambient air. beilstein-journals.orgchemistryviews.org This approach allows for the scalable production of these complex spirocyclic systems. Mechanistic studies suggest the reaction proceeds through the formation of an imine intermediate, followed by isomerization to an enamine, intermolecular cyclization, and subsequent aromatization. chemistryviews.org Another strategy employs chromium catalysis for the diastereoselective cyclization of anilines with cyclobutanones, forming four bonds in a controlled manner. acs.org

These synthetic methods provide a direct route to rigid, three-dimensional structures that are of great interest for drug discovery. The resulting cyclobutane-fused tetrahydroquinoline core can be further functionalized to explore structure-activity relationships.

Table 2: Methods for Synthesizing Cyclobutane-Fused Tetrahydroquinolines

| Reaction | Catalyst | Starting Materials | Product Type | Reference |

| Domino Cyclization | Copper(II) trifluoroacetate | Anilines, Cyclobutanone oxime | Spirotetrahydroquinolines | chemistryviews.org |

| Diastereoselective Cyclization | Chromium catalyst | Anilines, Cyclobutanones | Cyclobutane-fused and spirotetrahydroquinolines | acs.org |

| Tandem Reaction | Brønsted acid | Anilines, 2-Alkylidenecyclobutanones | Cyclobuta-fused tetrahydroquinoline carboxylic esters | researchgate.net |

Development of Cyclobutanone Derivatives as Potential Therapeutic Agents

The development of cyclobutanone derivatives as therapeutic agents is an active area of research, building upon their roles as enzyme inhibitors and versatile synthetic intermediates. bohrium.com The synthesis of baclofen (B1667701), a GABA receptor agonist, from a chlorophenyl-substituted cyclobutanone is a prime example of a cyclobutanone derivative leading to a clinically used drug. researchgate.netresearchgate.netresearchgate.net The intermediate 4-(4-chlorophenyl)-2-pyrrolidinone, which can be derived from this compound, is not only an impurity in baclofen synthesis but is also used as a starting material for preparing potential antagonists of the α1A adrenergic receptor, which could be useful for conditions like hypertension. lookchem.com

Furthermore, various patents describe the use of substituted cyclobutanones, including those with a chlorophenyl group, as intermediates for preparing new heterocyclic compounds with potential antibacterial activity. google.com The inclusion of a cyclobutane ring in drug candidates can offer several advantages, such as providing conformational restriction, increasing binding affinity to biological targets, and improving pharmacokinetic properties. bohrium.com The unique three-dimensional shape and stability of the cyclobutane ring make it an attractive component for medicinal chemists to incorporate into novel therapeutic agents. bohrium.comresearchgate.net

Role of Cyclobutanones in Materials Science Research

The unique structural characteristics of cyclobutanone derivatives, including ring strain and the presence of a reactive carbonyl group, make them valuable building blocks in the synthesis of advanced materials. While extensive research into the materials science applications of This compound is still emerging, the known properties of related cyclobutanone and chlorophenyl-containing compounds provide a strong indication of its potential in this field. The incorporation of the cyclobutane ring can impart specific conformational constraints and properties to polymers and liquid crystals, and the 4-chlorophenyl group can influence intermolecular interactions and solubility.

Research into analogous compounds has shown that cyclobutane derivatives can be integrated into polymeric structures to modify their thermal and mechanical properties. The rigid, strained four-membered ring can act as a stiffening agent within a polymer chain. Furthermore, the reactivity of the ketone group in This compound allows for a variety of chemical modifications, enabling its use as a monomer or a cross-linking agent.

In the realm of liquid crystals, the shape and polarity of molecules are critical determinants of their mesomorphic behavior. While specific studies on the liquid crystalline properties of This compound are not prevalent, research on other cyclobutanone derivatives suggests their potential as components of liquid crystal structures. A patent has described the use of cyclobutanone derivatives as precursors for synthesizing liquid crystalline compounds. calstate.edu The planarity and conformational properties of the cyclobutanone ring have been studied in liquid crystalline solvents, indicating its suitability for incorporation into such materials. tubitak.gov.tr The presence of the polar 4-chlorophenyl group in This compound is also expected to influence the dielectric anisotropy and transition temperatures of potential liquid crystal formulations.

The synthesis of more complex molecules from cyclobutanone precursors highlights their versatility. For instance, a one-pot synthesis has been developed to create 1,3,4-oxadiazole (B1194373) derivatives from cyclobutanone, including a compound bearing a 4-chlorophenyl substituent, namely 1-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclobutanol. tubitak.gov.tr This demonstrates the utility of the cyclobutanone scaffold in constructing heterocyclic systems that could have applications in electronic materials or specialty polymers.

While direct experimental data on polymers or liquid crystals derived from This compound is limited, the established principles of materials chemistry allow for the prediction of its potential contributions. The following tables outline the key structural features and potential applications based on the properties of related compounds.

Data Tables

Table 1: Structural Features of this compound and Their Potential Impact on Material Properties

| Structural Feature | Potential Influence on Material Properties |

| Cyclobutanone Ring | Imparts rigidity and strain, potentially increasing the glass transition temperature of polymers. Can influence the packing and phase behavior of liquid crystals. sigmaaldrich.com |

| Carbonyl Group | Provides a reactive site for polymerization, cross-linking, or further functionalization. biosynth.com |

| 4-Chlorophenyl Group | Increases molecular polarity and can lead to dipole-dipole interactions, affecting solubility and intermolecular forces. The chlorine atom can also influence refractive index and dielectric properties. mdpi.com |

| Overall Molecular Shape | The non-planar, puckered conformation of the cyclobutane ring combined with the planar phenyl group creates a unique three-dimensional structure that can disrupt crystal packing and favor amorphous or liquid crystalline phases. tubitak.gov.tr |

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Potential Role of this compound | Rationale |

| Specialty Polymers | Monomer or co-monomer in polymerization reactions. | The reactive carbonyl group can be targeted for polymerization. The rigid cyclobutane and polar chlorophenyl groups can enhance thermal stability and modify mechanical properties. smolecule.com |

| Liquid Crystals | Core component or additive in liquid crystal mixtures. | The unique shape and polarity can influence the mesophase behavior and electro-optical properties. calstate.edu |

| Organic Electronics | Intermediate for the synthesis of more complex heterocyclic compounds. | The cyclobutanone scaffold can be used to construct molecules with potential applications as charge-transporting or light-emitting materials. tubitak.gov.tr |

| Advanced Coatings | Cross-linking agent or additive. | The reactivity of the ketone can be utilized to form cross-linked polymer networks, potentially improving the durability and chemical resistance of coatings. |

Future Research Directions and Emerging Trends in Cyclobutanone Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A significant thrust in modern organic synthesis is the development of environmentally benign and resource-efficient processes. This is particularly relevant in the context of cyclobutanone (B123998) chemistry, where traditional methods often involve harsh reaction conditions or the use of stoichiometric and hazardous reagents.

Green Chemistry Principles in Cyclobutanone Synthesis (e.g., Solvent-Free, Biocatalysis, Photocatalysis)

The integration of green chemistry principles is a paramount trend in the synthesis of cyclobutanones and their derivatives. researchgate.net This includes the development of solvent-free reaction conditions, which minimize waste and reduce the environmental impact of chemical processes. For instance, direct aldol (B89426) condensations of cyclobutanone with aldehydes have been achieved using catalysts like calcium hydroxide, offering a greener and more practical route to 2-methylenecyclobutanones. rsc.orgrsc.org

Biocatalysis has emerged as a powerful tool for the enantioselective synthesis and resolution of cyclobutane (B1203170) and cyclobutanone derivatives. researchgate.netnih.gov Enzymes, such as lipases, can discriminate between enantiomers of cyclobutanol (B46151) precursors, enabling the synthesis of optically pure compounds. nih.gov Furthermore, monooxygenases have been employed for Baeyer-Villiger oxidations of cyclobutanone derivatives, showcasing the potential of biocatalysts in creating valuable lactones. nih.govdtu.dk The use of whole-cell biocatalysts expressing specific enzymes is also a promising avenue for the synthesis of complex cyclobutanone-containing molecules. dtu.dk

Photocatalysis is another rapidly growing area within cyclobutanone chemistry, offering mild and selective reaction pathways. rsc.org Visible-light-mediated photocatalysis has been utilized for the ring-opening C(sp³)–C coupling of cyclobutanone oxime esters to produce cyanoalkyl-containing heterocycles. rsc.org This method is operationally simple and proceeds at room temperature. rsc.org Additionally, gold-mediated photocatalysis has been successfully applied to the [2+2]-cycloaddition of coumarins and unactivated alkenes, yielding cyclobutane-fused chromanones. rsc.orgnih.gov These photocatalytic approaches often exhibit broad functional group tolerance and can be scaled up. rsc.org The development of new photocatalysts and the exploration of novel photochemical transformations are expected to further expand the synthetic utility of this technology. researchgate.netbeilstein-journals.org

Flow Chemistry Approaches to Cyclobutanone Production

Flow chemistry is gaining significant traction as a powerful technology for the synthesis of chemical compounds, including cyclobutanones. curiaglobal.com This approach offers numerous advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. acs.orgrsc.org The continuous nature of flow chemistry can lead to higher yields and purity of the desired products while minimizing waste. acs.org For example, a two-step synthesis of a cyclobutanone has been demonstrated using a reconfigurable automated flow platform. beilstein-journals.org The use of flow reactors allows for the safe handling of unstable intermediates and hazardous reagents, which can be challenging in batch systems. acs.orgrsc.org The scalability of flow processes is a key advantage for industrial applications, with strategies like "numbering up" (using multiple reactors in parallel) and "sizing up" (increasing reactor dimensions) being employed. rsc.org As the field of flow chemistry continues to advance, its application in the multi-step synthesis of complex cyclobutanone derivatives is expected to become more widespread, enabling more efficient and sustainable production. mdpi.com

Exploration of New Reactivity Modes and Catalytic Transformations

The inherent ring strain of cyclobutanones makes them versatile substrates for a variety of chemical transformations. nih.gov Researchers are actively exploring new reactivity modes and developing novel catalytic systems to unlock the full synthetic potential of these four-membered rings. This includes the development of catalytic enantioselective methods for the synthesis of chiral cyclobutane and cyclobutene (B1205218) derivatives. acs.orgnih.gov

One area of focus is the development of catalyst-controlled C–H functionalization reactions. By carefully selecting the catalyst, it is possible to direct the functionalization to specific positions on the cyclobutane ring, providing access to a wide range of substituted derivatives. nih.gov For instance, rhodium catalysts have been shown to selectively functionalize either the C1 or C3 position of arylcyclobutanes. nih.gov

Another important trend is the enantioselective desymmetrization of prochiral cyclobutanones . bohrium.comresearchgate.net This strategy allows for the creation of chiral cyclobutanone derivatives from readily available starting materials. Synergistic catalysis, combining a metal catalyst with an organocatalyst, has proven to be a particularly effective approach for these transformations. bohrium.com For example, the combination of palladium and enamine catalysis has been used for the highly enantioselective α-arylation of cyclobutanones. bohrium.com

Furthermore, the ring expansion and rearrangement of cyclobutanones continue to be fruitful areas of research. nih.govjst.go.jp These reactions provide access to larger ring systems that are prevalent in many natural products and bioactive molecules. For example, the oxidative rearrangement of cyclobutanone-derived N,O-ketals can lead to the formation of pyrrolidone derivatives. jst.go.jp The development of new catalytic methods for these transformations, such as the Rh(I)-catalyzed [4+2]-annulation of furan-fused cyclobutanones with alkynes, is expanding the scope of accessible molecular architectures. rsc.org

The exploration of novel cycloaddition reactions involving cyclobutanones is also an active area of research. acs.org For instance, the copper-catalyzed domino cyclization of anilines with cyclobutanone oxime provides a versatile route to spirotetrahydroquinoline derivatives. beilstein-journals.org Additionally, the 1,4-addition of nucleophiles to cyclobutenones is being investigated to synthesize highly substituted cyclobutanone and cyclobutene derivatives. nih.gov

Integration of Computational Methods and Artificial Intelligence in Reaction Design

The synergy between experimental and computational chemistry is becoming increasingly crucial in advancing the field of cyclobutanone chemistry. Computational methods , such as Density Functional Theory (DFT), are being employed to gain a deeper understanding of reaction mechanisms, predict stereochemical outcomes, and guide the design of new catalysts and reactions. vub.ac.beacs.org For instance, DFT calculations have been used to rationalize the stereoselectivity of hydride reductions of 3-substituted cyclobutanones, revealing the importance of torsional strain and electrostatic interactions. vub.ac.be Computational studies have also been instrumental in elucidating the mechanisms of transition-metal-catalyzed reactions involving cyclobutanones, such as the Rh-catalyzed "cut-and-sew" reaction for the kinetic resolution of cyclobutanones. nih.gov

Interdisciplinary Research with Cyclobutanone Derivatives (e.g., Biochemistry, Materials Science)

The unique structural and reactive properties of cyclobutanone derivatives make them attractive building blocks for interdisciplinary research, particularly in the fields of biochemistry and materials science.

In biochemistry , cyclobutane-containing molecules have shown a wide range of biological activities, making them important targets for drug discovery. researchgate.netacs.org The rigid, three-dimensional scaffold of the cyclobutane ring can be used to control the conformation of molecules, which is crucial for their interaction with biological targets. bohrium.com The development of efficient and stereoselective methods for the synthesis of cyclobutanone derivatives is therefore of great interest to medicinal chemists. beilstein-journals.org Furthermore, cyclobutanone derivatives can serve as precursors to other biologically relevant molecules. For example, they can be used in the synthesis of chiral cyclobutane nucleosides and amino acids. nih.gov

In materials science , the incorporation of cyclobutane units into polymers and other materials can impart unique properties. The strained nature of the four-membered ring can be harnessed to create materials with interesting mechanical or electronic properties. For instance, research is ongoing to explore the use of cyclobutanone derivatives in the synthesis of novel polymers and functional materials. researchgate.net The development of synthetic methods that allow for precise control over the structure and functionalization of cyclobutanone derivatives is essential for advancing their application in this area. researchgate.net

Addressing Challenges in Stereochemical Control and Functionalization of Highly Substituted Cyclobutanones

Despite significant progress, several challenges remain in the field of cyclobutanone chemistry, particularly concerning stereochemical control and the synthesis of highly substituted derivatives.

Achieving high levels of stereochemical control in reactions involving cyclobutanones can be difficult due to the conformational flexibility of the four-membered ring. nih.govmdpi.com The development of new chiral catalysts and auxiliaries is crucial for addressing this challenge. nih.govorganic-chemistry.org For example, while progress has been made in the enantioselective α-functionalization of cyclobutanones, achieving high diastereoselectivity in subsequent transformations remains an area of active research. mdpi.com

The synthesis of highly substituted cyclobutanones , especially those with multiple contiguous stereocenters, is another significant hurdle. acs.orgresearchgate.net Many existing methods are limited in their substrate scope or require multi-step sequences. The development of modular and efficient strategies for the construction of these complex scaffolds is a key objective. researchgate.net A practical approach to synthesizing all-trans 2,3,4-trisubstituted cyclobutanones from dichlorocyclobutanones has been reported, and further transformations to access 1,2,3,4-tetrasubstituted cyclobutanes are being explored. researchgate.net The rhodium-catalyzed C-H functionalization of cyclobutanes has also shown promise for creating elaborate structures, but is often reliant on directing groups. nih.gov Overcoming these challenges will require the development of new synthetic methodologies that offer greater control over both regioselectivity and stereoselectivity. nih.gov

Q & A

Advanced Research Question

- ¹H NMR : The chlorine atom induces deshielding in adjacent protons, causing upfield shifts (δ 7.2–7.4 ppm for aromatic protons) compared to non-halogenated analogs. The cyclobutanone carbonyl group resonates at δ 210–220 ppm in ¹³C NMR due to ring strain .

- IR Spectroscopy : The ketone C=O stretch appears at ~1740 cm⁻¹, slightly higher than cyclohexanone analogs due to increased ring strain. Chlorine’s inductive effect reduces electron density on the carbonyl, sharpening the peak .

- Comparative Analysis : Fluorophenyl analogs (e.g., 3-(4-fluorophenyl)cyclobutanone) show similar trends but with smaller chemical shift deviations due to fluorine’s electronegativity .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant goggles, and lab coats.

- Ventilation : Use fume hoods to mitigate inhalation risks; chlorine-containing compounds may release HCl upon decomposition .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Refer to SDS for spill management and incompatibility data (e.g., avoid strong bases) .

How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

Advanced Research Question

- Comparative Assays : Replicate studies under standardized conditions (e.g., IC₅₀ measurements in enzyme inhibition assays) to isolate variables like solvent choice (DMSO vs. ethanol) .

- Structural Confirmation : Use X-ray crystallography or NOESY NMR to verify stereochemistry, as minor structural variations (e.g., para vs. meta substitution) drastically alter bioactivity .

- Meta-Analysis : Cross-reference data from fluorophenyl and bromophenyl analogs to identify trends in halogen-dependent activity .

What structure-activity relationship (SAR) insights exist for halogenated cyclobutanones in medicinal chemistry?

Advanced Research Question

- Halogen Effects : Chlorine enhances lipophilicity (logP +0.5 vs. hydrogen) and metabolic stability compared to fluorine. Bromine analogs show higher reactivity but lower solubility .

- Key Modifications :

- 3-(4-Bromophenyl)cyclobutanone : Improved electrophilicity for nucleophilic substitution reactions.

- 3-(4-Fluorophenyl)cyclobutanone : Enhanced hydrogen-bonding potential for target binding .

What computational methods predict the reactivity of this compound in nucleophilic addition reactions?

Advanced Research Question

- DFT Calculations : Optimize transition states for nucleophilic attack (e.g., Grignard reagents) at the carbonyl carbon. Chlorine’s electron-withdrawing effect lowers LUMO energy, increasing reactivity .

- Molecular Dynamics : Simulate solvent effects (e.g., polar aprotic solvents stabilize zwitterionic intermediates) to predict regioselectivity .

How can reaction conditions be optimized for scaling up this compound synthesis?

Basic Research Question

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to reduce byproducts.

- Solvent Optimization : Replace THF with 2-Me-THF for greener chemistry and easier recycling .

- Process Analytics : Use inline FTIR to monitor reaction progress and minimize over-oxidation .

How does this compound stability vary under acidic vs. basic conditions?

Basic Research Question

- Acidic Conditions : Protonation of the carbonyl oxygen leads to ring-opening via retro-[2+2] reactions, forming styrene derivatives.

- Basic Conditions : Hydroxide attack at the carbonyl carbon results in ketone cleavage. Stabilize with buffered solutions (pH 7–8) .

What strategies identify biological targets of this compound derivatives?

Advanced Research Question

- Affinity Chromatography : Immobilize derivatives on resin to pull down binding proteins from cell lysates.

- Docking Studies : Use AutoDock Vina to screen against kinase or GPCR libraries, leveraging chlorine’s hydrophobic interactions .

- Metabolite Profiling : LC-MS/MS to track derivatives in biological matrices, identifying active metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.